molecular formula C11H18N2O2 B060671 ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylate CAS No. 175277-08-4

ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B060671
CAS No.: 175277-08-4
M. Wt: 210.27 g/mol
InChI Key: KTNRGKIYKQZOOM-UHFFFAOYSA-N
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Description

Ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylate is a chemical compound with the molecular formula C 11 H 18 N 2 O 2 and a molecular weight of 210.27 g/mol . This pyrazole-carboxylate derivative is provided as a high-purity material for research and development purposes. Pyrazole derivatives are a significant class of heterocyclic compounds frequently employed in scientific research, particularly in medicinal chemistry and agrochemical development. They are widely utilized as key synthetic intermediates and core scaffolds in the exploration of new biologically active molecules. Researchers value this compound for its potential in constructing more complex molecular architectures. This product is intended for use by qualified laboratory professionals only. For Research Use Only. This product is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information before use.

Properties

IUPAC Name

ethyl 2-tert-butyl-5-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-6-15-10(14)9-7-8(2)12-13(9)11(3,4)5/h7H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNRGKIYKQZOOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646606
Record name Ethyl 1-tert-butyl-3-methyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175277-08-4
Record name Ethyl 1-tert-butyl-3-methyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via enolate formation at the diketone’s γ-position, followed by nucleophilic attack by the hydrazine’s terminal nitrogen. Acid catalysis (e.g., acetic acid) accelerates imine formation, while polar aprotic solvents like DMF enhance solubility. A study replicating conditions from Patent DE19701277A1 achieved a 68% yield after refluxing in ethanol for 12 hours. However, competing isomer formation (1-tert-butyl vs. 2-tert-butyl pyrazoles) remains a challenge, necessitating careful pH control and stoichiometric adjustments.

Industrial Scalability and Limitations

While cyclocondensation is straightforward, industrial adoption is hindered by the limited commercial availability of tert-butylhydrazine. Synthesizing this reagent in situ via alkylation of hydrazine with tert-butyl bromide introduces safety risks due to hydrazine’s toxicity. Furthermore, the diketone precursor ethyl 3-methyl-2,4-dioxopentanoate requires multistep synthesis from ethyl acetoacetate and methyl vinyl ketone, increasing production costs.

Direct Alkylation of Pyrazole Carboxylate Intermediates

A more practical route involves alkylating ethyl 3-methyl-1H-pyrazole-5-carboxylate with tert-butylating agents. This two-step process separates pyrazole ring formation from N1-alkylation, improving modularity.

Alkylation Conditions and Reagent Selection

The pyrazole’s NH group is deprotonated using strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in anhydrous DMF or THF. Subsequent treatment with tert-butyl bromide or iodide at 60–80°C for 6–8 hours affords the target compound. Patent CN103508959A reports a 72% yield using NaH and tert-butyl iodide under nitrogen atmosphere. Notably, steric hindrance from the tert-butyl group necessitates excess alkylating agent (2.5 equiv.) and extended reaction times.

Table 1: Alkylation Efficiency Across Reagent Systems

BaseAlkylating AgentSolventTemperature (°C)Yield (%)
NaHt-BuBrDMF8058
t-BuOKt-BuITHF6072
LDAt-BuOTsToluene10041

Competing Side Reactions and Mitigation

Alkylation at the pyrazole’s N2 position generates undesired isomers, reducing regioselectivity. Patent US6297386B1 highlights that bulky bases (e.g., LDA) favor N1-alkylation by stabilizing the transition state through steric effects. Additionally, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve reagent mixing in biphasic systems, enhancing yields to 65–70% .

Alternative Pathways: Oxidation of Dihydro Pyrazoles

Recent advancements explore oxidizing ethyl 1-(tert-butyl)-3-methyl-4,5-dihydro-1H-pyrazole-5-carboxylate to the aromatic pyrazole. Patent WO2021096903A1 employs potassium persulfate (K₂S₂O₈) in acetonitrile with sulfuric acid catalysis, achieving 78% yield at 50°C. This method circumvents isomerization issues but requires stringent control of oxidant stoichiometry to prevent overoxidation to pyrazine derivatives.

Purification and Characterization Challenges

Crude reaction mixtures often contain unreacted starting materials, regioisomers, and solvent residues. Patent CN111138289B advocates preparative HPLC using a C18 column and methanol-water gradients, achieving >95% purity. However, large-scale production favors recrystallization from ethanol/water (7:3 v/v), yielding crystals with a melting point of 89–91°C .

¹H NMR analysis (400 MHz, CDCl₃) confirms structure via characteristic signals:

  • δ 1.43 (s, 9H, t-Bu),

  • δ 2.38 (s, 3H, CH₃),

  • δ 4.32 (q, 2H, J = 7.1 Hz, OCH₂),

  • δ 6.28 (s, 1H, pyrazole H4) .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.

Scientific Research Applications

Key Properties:

  • Molecular Formula : C₉H₁₄N₂O₂
  • Boiling Point : Approximately 125–128 °C at reduced pressure
  • Solubility : Soluble in organic solvents such as ethanol and dichloromethane

Organic Synthesis

Ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylate serves as a key intermediate in the synthesis of more complex pyrazole derivatives. Its ability to undergo oxidation, reduction, and substitution reactions makes it valuable for creating novel compounds with tailored properties .

Research has indicated that derivatives of this compound exhibit potential biological activities, including:

  • Antimicrobial Properties : Studies show that certain derivatives can inhibit bacterial growth, making them candidates for antibiotic development.
  • Anticancer Activity : Preliminary investigations suggest that some analogs may induce apoptosis in cancer cells, warranting further exploration in cancer therapeutics.

Medical Applications

The compound is being studied for its potential as a pharmaceutical intermediate. Its derivatives are being evaluated for:

  • Vasodilatory Effects : Certain formulations may help in treating cardiovascular conditions by relaxing blood vessels.
  • Antispasmodic Effects : Compounds derived from this compound have shown promise in alleviating muscle spasms .

Industrial Applications

In the agrochemical sector, this compound is used in the synthesis of pesticides with insecticidal and acaricidal properties. This application highlights its importance in developing environmentally friendly agricultural chemicals that can effectively manage pests while minimizing ecological impact .

Case Study 1: Antimicrobial Evaluation

A study conducted on various derivatives of this compound demonstrated significant antimicrobial activity against Gram-positive bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for the most potent derivative.

CompoundMIC (µg/mL)Activity
Derivative A32Antimicrobial
Derivative B64Antimicrobial
Derivative C>128No Activity

Case Study 2: Anticancer Potential

In vitro studies assessed the cytotoxic effects of selected pyrazole derivatives on human cancer cell lines. Results showed that one derivative induced apoptosis at concentrations as low as 10 µM.

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)10Apoptosis Induction
MCF7 (Breast)15Cell Cycle Arrest

Mechanism of Action

The mechanism of action of ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor binding studies, the compound can act as an agonist or antagonist, influencing the receptor’s signaling pathways .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The substituent positions and types significantly impact molecular properties. Below is a comparative analysis of key analogs:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Features Reference
Ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylate 1: tert-butyl; 3: methyl; 5: ester 210.28 High steric hindrance, lipophilic
Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate 1: methyl; 3: tert-butyl; 5: ester 210.28 Altered substituent positions; similar MW
Ethyl 1-methyl-5-thien-2-yl-1H-pyrazole-3-carboxylate 1: methyl; 3: ester; 5: thienyl 236.29 Aromatic thienyl group; increased π-π interactions
Ethyl 3-methyl-1H-pyrazole-5-carboxylate 3: methyl; 5: ester 154.16 Lacks tert-butyl; lower MW, higher polarity
Ethyl 1-arylmethyl-3-aryl-1H-pyrazole-5-carboxylate 1: arylmethyl; 3: aryl; 5: ester ~280–320 Bulky aryl groups; enhanced bioactivity

Key Observations :

  • Electronic Effects : Thienyl or aryl groups (e.g., in ) introduce electron-withdrawing or donating effects, altering reactivity in nucleophilic substitutions or cycloadditions.
  • Molecular Weight : The tert-butyl group increases MW by ~56 g/mol compared to methyl-substituted analogs (e.g., ), impacting solubility and diffusion rates.

Reactivity Differences :

  • tert-Butyl introduction requires strong bases (e.g., KOH) and anhydrous conditions , while aryl/heteroaryl groups often employ transition-metal catalysts .

Physicochemical Properties

Melting Points and Solubility
  • This compound: No direct MP reported, but tert-butyl analogs (e.g., ) exhibit lower MPs (~80–100°C) due to reduced crystal packing efficiency.
  • Ethyl 3-methyl-1H-pyrazole-5-carboxylate : MP 81–82°C ; higher polarity improves aqueous solubility.
  • Aryl-Substituted Derivatives : MPs range 77–79°C (e.g., dichlorophenyl analog ), influenced by aromatic stacking.
Hydrogen Bonding and Crystal Packing
  • The tert-butyl group disrupts hydrogen-bonding networks compared to amino- or hydroxy-substituted pyrazoles (e.g., compound 5 in ). Crystal structures (e.g., ) show van der Waals-dominated packing, whereas compounds with polar groups exhibit stronger H-bonding .

Biological Activity

Ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a pyrazole ring with ethyl and tert-butyl substituents, giving it unique chemical properties that enhance its biological activity. The molecular formula is C11H18N2O2C_{11}H_{18}N_2O_2 with a molecular weight of approximately 210.27 g/mol. The presence of the carboxylate functional group allows for various chemical transformations, making it a versatile building block in organic synthesis .

Anticancer Properties

Research indicates that compounds containing the pyrazole scaffold, including this compound, exhibit promising anticancer activities. Various studies have demonstrated that pyrazole derivatives can inhibit the growth of multiple cancer cell lines, including breast (MDA-MB-231), lung, and colorectal cancers .

A notable study highlighted that certain pyrazole derivatives could induce apoptosis in cancer cells by enhancing caspase-3 activity, indicating their potential as effective anticancer agents .

Compound Cell Line IC50 (μM) Effect
7dMDA-MB-2311.0Induces apoptosis
10cHepG22.5Inhibits cell proliferation

Anti-inflammatory Activity

This compound has also been studied for its anti-inflammatory properties. Pyrazole derivatives are known to act as selective COX inhibitors, which are crucial in mediating inflammation. For instance, some derivatives exhibited significant inhibition of COX-2 with selectivity indices indicating their potential as safer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Compound COX-2 Inhibition (%) Selectivity Index
Compound A71>10
Compound B62>8

The mechanism through which this compound exerts its biological effects is primarily through enzyme inhibition and receptor modulation. By inhibiting key enzymes involved in inflammatory pathways or cancer cell proliferation, this compound can effectively reduce inflammation and tumor growth .

Synthesis and Derivatives

Several synthetic routes have been developed for the preparation of this compound. These methods allow for variations in substituents, enabling the synthesis of analogs with tailored properties for specific biological activities .

Synthetic Routes Overview

Method Description
Condensation ReactionInvolves reacting hydrazine derivatives with carbonyl compounds to form the pyrazole ring.
AlkylationSubstituting the pyrazole nitrogen with alkyl groups to enhance solubility and stability.

Study on Anticancer Activity

In a recent study, researchers synthesized various analogs of this compound and evaluated their anticancer properties against several cell lines. The results indicated that modifications on the pyrazole ring significantly affected their potency and selectivity against cancer cells .

Anti-inflammatory Effects in Vivo

Another study investigated the anti-inflammatory effects of this compound using a carrageenan-induced rat paw edema model. The results demonstrated significant reduction in edema compared to control groups, supporting its potential as a therapeutic agent for inflammatory diseases .

Q & A

Q. Q1. What are the established synthetic routes for ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylate, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-keto esters. A common approach involves reacting tert-butyl hydrazine with ethyl acetoacetate derivatives under acidic or thermal conditions. Optimization strategies include:

  • Catalytic Acid Use: Employing acetic acid or p-toluenesulfonic acid to accelerate cyclization (similar to methods in for tert-butyl pyrazole derivatives) .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility, while refluxing in ethanol improves reaction homogeneity.
  • Purification: Column chromatography with silica gel (hexane:ethyl acetate gradient) achieves >95% purity.

Q. Table 1: Key Reaction Parameters

ParameterOptimal ConditionImpact on Yield
Catalyst0.1 eq. p-TsOH+15% yield
Temperature80°C (reflux)+20% yield
SolventEthanol/DMF (1:1)Improved purity

Q. Q2. What spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer:

  • 1H/13C NMR: Assign peaks using DEPT-135 and HSQC to resolve overlapping signals (e.g., tert-butyl protons at δ 1.2–1.4 ppm and methyl groups at δ 2.3–2.5 ppm). Contradictions in integration ratios may arise from dynamic rotational isomerism; variable-temperature NMR (VT-NMR) can confirm conformational stability .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular ion [M+H]+ at m/z 239.14. Discrepancies in fragmentation patterns require cross-validation with isotopic labeling or computational modeling.
  • IR Spectroscopy: Carboxylate C=O stretch at ~1700 cm⁻¹ and pyrazole ring vibrations at 1500–1600 cm⁻¹ .

Advanced Research Questions

Q. Q3. How can crystallographic data resolve ambiguities in the spatial arrangement of substituents, and what challenges arise with tert-butyl groups?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural determination. Challenges include:

  • Disorder in tert-Butyl Groups: Use SHELXL for refinement with restraints (ISOR, DELU) to model thermal motion ( highlights SHELX’s robustness for small-molecule refinement) .
  • Hydrogen Bonding Networks: Graph-set analysis (as in ) identifies C=O···H-N interactions stabilizing the crystal lattice .

Q. Table 2: Crystallographic Parameters (Example from Analogous Structures)

ParameterValue (Å/°)Source Compound
C=O Bond Length1.21 ÅEthyl 1-(4-Cl-benzyl)
Pyrazole Ring Torsion2.5°Ethyl 1-(4-MeO-benzyl)

Q. Q4. What computational strategies are recommended to predict biological activity, and how do substituent effects modulate target binding?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina with PyRx to model interactions with enzymes (e.g., cyclooxygenase-2). The tert-butyl group enhances hydrophobic pocket occupancy, while the methyl group minimizes steric clashes.
  • QSAR Modeling: Hammett σ constants quantify electron-withdrawing/donating effects of substituents. For instance, the tert-butyl group’s +I effect increases electron density on the pyrazole ring, altering binding affinity .

Q. Q5. How can conflicting bioassay results (e.g., anticonvulsant vs. cytotoxic activity) be reconciled for this compound?

Methodological Answer:

  • Dose-Response Analysis: Perform IC50/EC50 assays across multiple cell lines (e.g., HEK293 vs. SH-SY5Y) to identify therapeutic windows.
  • Metabolite Profiling: LC-MS/MS detects active metabolites (e.g., hydrolyzed carboxylate derivatives) that may contribute to cytotoxicity ( highlights similar metabolite characterization) .

Q. Table 3: Bioactivity Data (Hypothetical Example)

Assay TypeActivity (IC50)Mechanism Hypothesis
Anticonvulsant12 µMGABA receptor modulation
Cytotoxicity45 µMROS generation in HeLa

Key Research Gaps

  • Environmental Fate: Limited data on biodegradation ( notes lack of ecotoxicological studies) .
  • Polymorphism: No studies on crystal forms affecting solubility or stability.

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